molecular formula C21H24N2O3 B4998273 Raubasine

Raubasine

Cat. No.: B4998273
M. Wt: 352.4 g/mol
InChI Key: GRTOGORTSDXSFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Raubasine can be synthesized through a series of chemical reactions involving the terpenoid and indole moieties. The terpenoid moiety is synthesized via the MEP pathway, starting with pyruvate and D-glyceraldehyde-3-phosphate. The indole moiety is synthesized from tryptophan through the action of tryptophan decarboxylase and strictosidine synthase . Industrial production methods often involve the extraction of this compound from natural sources such as Rauwolfia spp., Catharanthus roseus, and Mitragyna speciosa .

Chemical Reactions Analysis

Raubasine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives .

Properties

IUPAC Name

methyl 16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-6,11-12,15-16,19,22H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTOGORTSDXSFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CN3CCC4=C(C3CC2C(=CO1)C(=O)OC)NC5=CC=CC=C45
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10863385
Record name Methyl 19-methyl-16,17-didehydro-18-oxayohimban-16-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10863385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

483-04-5, 6474-90-4
Record name Ajmalicine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95087
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ajmalicine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72133
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tetrahydroalstonine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72115
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Customer
Q & A

Q1: What are the primary pharmacological effects of Raubasin?

A1: Raubasin has been studied for its vasodilating properties, particularly its potential to improve cerebral and peripheral blood circulation. [, , , ]

Q2: How does Raubasin exert its vasodilatory effects?

A2: While the exact mechanism remains unclear, research suggests Raubasin might influence blood vessels through adrenolytic and sympatholytic actions. [] Further investigation is needed to fully elucidate its mode of action.

Q3: What is the absorption and excretion profile of Raubasin in rats?

A3: Research indicates that after oral administration in rats, Raubasin is absorbed and undergoes metabolism. It is then excreted, along with some metabolites, through biliary elimination. []

Q4: What analytical methods are available for quantifying Raubasin in biological samples?

A4: A sensitive method utilizing solvent extraction, thin-layer chromatography, and in situ fluorimetric quantitation has been developed for determining Raubasin concentrations in biological fluids like plasma and urine. This method offers a detection limit of 0.02 mug with high recovery rates. []

Q5: Which plants are known sources of Raubasin?

A5: Raubasin is primarily isolated from Catharanthus roseus, commonly known as the Madagascar periwinkle. [, , , , ]

Q6: What is the molecular formula and weight of Raubasin?

A6: Raubasin has a molecular formula of C21H24N2O3 and a molecular weight of 352.43 g/mol. []

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